3-Chloropyrazine-2-sulfonyl fluoride

Descripción

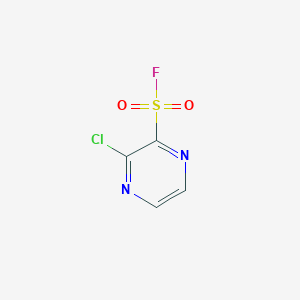

3-Chloropyrazine-2-sulfonyl fluoride is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at the 3-position and a sulfonyl fluoride group (-SO₂F) at the 2-position. Sulfonyl fluorides are increasingly significant in medicinal chemistry and materials science due to their stability and selective reactivity, particularly in click chemistry and covalent inhibitor design.

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloropyrazine-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYFRSIZAJYLMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Chloropyrazine-2-sulfonyl fluoride can be synthesized through a one-pot process from sulfonates or sulfonic acids. This method features mild reaction conditions using readily available and easy-to-operate reagents . The process involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides, facilitating the enrichment of the sulfonyl fluoride library.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of phase transfer catalysts, such as potassium fluoride and 18-crown-6-ether in acetonitrile, to achieve efficient chlorine-fluorine exchange .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloropyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include potassium fluoride, acetonitrile, and phase transfer catalysts . The conditions are typically mild, making the reactions efficient and straightforward.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Generally, the products are sulfonyl fluoride derivatives that can be further utilized in various synthetic applications .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

- Building Block in Synthesis :

- Late-Stage Functionalization :

Applications in Chemical Biology

- Protease Inhibition :

- Bioconjugation :

Case Study 1: Development of Protease Inhibitors

A study demonstrated the use of this compound as a starting material for synthesizing novel protease inhibitors. The resulting compounds showed enhanced selectivity and potency against specific proteases, indicating the compound's utility in drug development .

Case Study 2: Target Identification

In another research effort, researchers employed this compound to identify novel targets within cancer cells. By modifying proteins with this sulfonyl fluoride probe, they successfully mapped critical pathways involved in tumor progression, showcasing its potential in therapeutic target identification .

Comparative Data Table

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Enhanced synthesis efficiency |

| Chemical Biology | Protease inhibition | Development of selective inhibitors |

| Bioconjugation | Mapping enzyme interactions | Improved understanding of protein functions |

| Drug Discovery | Late-stage modification of drug candidates | Enhanced pharmacological profiles |

Mecanismo De Acción

The mechanism of action of 3-Chloropyrazine-2-sulfonyl fluoride involves its reactivity as a sulfonyl fluoride. The compound can form covalent bonds with nucleophilic sites in target molecules, such as amino acids or proteins. This reactivity is leveraged in the development of covalent probes and inhibitors . The molecular targets and pathways involved depend on the specific application and the target molecule’s structure.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sulfonyl Halides: Reactivity and Stability

a) Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

- Molecular Weight : 168.52 g/mol.

- Boiling Point : 29–32°C.

- Density : 1.583 g/mL.

- Reactivity : Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), forming sulfonamides or sulfonate esters. However, they are moisture-sensitive and prone to hydrolysis.

- Comparison : 3-Chloropyrazine-2-sulfonyl fluoride likely exhibits greater hydrolytic stability due to the stronger C-F bond compared to C-Cl, making it preferable in aqueous or biological environments.

b) 2-Chloropyridine-3-sulfonyl Chloride

Chloro-Fluoro Aromatic Compounds

a) 3-Chloro-2-fluorophenylhydrazine Hydrochloride

- Molecular Weight : 197.04 g/mol.

- Melting Point : 211–212°C (decomposition).

- Applications : Used in synthesis of heterocycles; the chloro-fluoro substitution pattern influences regioselectivity in reactions.

- Comparison : The presence of both chlorine and fluorine in this compound may similarly direct substitution reactions, but the sulfonyl fluoride group adds distinct reactivity for covalent bond formation.

b) 3-Chloro-2-fluorobenzenesulfonyl Chloride

Key Data Table: Comparative Properties

*Estimated based on structural analogs.

Industrial and Research Relevance

Actividad Biológica

3-Chloropyrazine-2-sulfonyl fluoride (CAS No. 2169152-62-7) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and chemical biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring substituted with a chlorine atom and a sulfonyl fluoride group. The presence of the sulfonyl fluoride moiety enhances its electrophilic properties, making it a valuable tool in biochemical applications.

Sulfonyl fluorides, including this compound, act as electrophiles that can covalently modify nucleophilic residues in proteins. This modification often occurs at serine, threonine, cysteine, and lysine residues, leading to the inhibition of various enzymes. The mechanism involves the formation of a covalent bond between the sulfonyl fluoride and the nucleophilic site on the target protein, which can alter the protein's function and affect cellular pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes. Its utility as a reactive probe in chemical biology has been highlighted in several studies:

- Enzyme Inhibition : Sulfonyl fluorides are known to inhibit serine proteases effectively. The ability of this compound to selectively target these enzymes makes it a candidate for drug discovery .

- Target Identification : The compound can be used in target identification studies, helping researchers map enzyme binding sites and understand protein-protein interactions.

Case Studies

- Inhibition Studies : A study demonstrated that this compound effectively inhibited lipoprotein lipase activity, showcasing its potential as a therapeutic agent for metabolic disorders .

- Covalent Modification : Another investigation revealed that this compound could modify reactive serine residues in various proteases, leading to significant changes in enzymatic activity. This highlights its role as a valuable tool in studying enzyme mechanisms and functions .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloropyrazine-2-sulfonyl fluoride, and how can purity be optimized?

- Methodological Answer : A common approach involves sulfonylation of pyrazine derivatives followed by halogenation. For example, sulfonyl chloride intermediates (e.g., pyridine-2-sulfonyl chloride analogs) can be fluorinated using potassium fluoride or tetrabutylammonium fluoride under anhydrous conditions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from dichloromethane/hexane mixtures. Purity verification requires -NMR and LC-MS to confirm absence of hydrolyzed byproducts (e.g., sulfonic acids) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound’s sulfonyl fluoride group is moisture-sensitive and may release toxic gases (e.g., HF, SO) upon hydrolysis. Use inert atmosphere (N/Ar) gloveboxes for storage and reactions. Personal protective equipment (PPE) must include acid-resistant gloves, goggles, and vapor-rated respirators. Spill containment requires inert absorbents (e.g., vermiculite) and neutralization with calcium carbonate .

Q. How can researchers characterize the reactivity of the sulfonyl fluoride group in nucleophilic substitutions?

- Methodological Answer : Reactivity screening involves treating the compound with nucleophiles (e.g., amines, thiols) in aprotic solvents (THF, DMF) at 0–25°C. Reaction progress is monitored via TLC or -NMR to track fluoride displacement. For example, primary amines typically achieve >90% conversion within 2 hours, while sterically hindered nucleophiles may require elevated temperatures (40–60°C) .

Advanced Research Questions

Q. What strategies address contradictory data on the hydrolytic stability of this compound in mixed solvent systems?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., rapid degradation in DMSO vs. stability in acetonitrile) arise from solvent nucleophilicity and trace moisture. Controlled studies using Karl Fischer titration to quantify water content (<50 ppm) are essential. Accelerated stability testing (40°C/75% RH) with HPLC monitoring can clarify degradation pathways. Buffered aqueous/organic mixtures (pH 4–7) help identify pH-dependent decomposition .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution reactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example, the electron-withdrawing sulfonyl fluoride group directs electrophiles (e.g., nitronium ions) to the para position relative to the chlorine atom. Solvent effects (PCM models) and transition-state analysis refine predictions, validated by -NMR and X-ray crystallography .

Q. What experimental designs mitigate competing side reactions during coupling reactions with aryl boronic acids?

- Methodological Answer : Suzuki-Miyaura coupling often competes with sulfonyl fluoride hydrolysis. Optimize conditions by using Pd(OAc)/SPhos catalysts in degassed toluene/water (9:1) at 80°C. Additives like CsCO stabilize the fluoride leaving group. In situ -NMR tracks boronic acid consumption and detects biphenyl sulfonic acid byproducts, guiding stoichiometric adjustments .

Q. How do steric and electronic effects influence the compound’s utility in photoaffinity labeling studies?

- Methodological Answer : The sulfonyl fluoride’s electrophilicity enables covalent binding to serine hydrolases, but steric hindrance from the pyrazine ring may reduce labeling efficiency. Competitive assays with fluorophosphonate probes (e.g., FP-Rh) quantify target engagement. Time-resolved MS/MS identifies labeled residues, while molecular docking (AutoDock Vina) models steric clashes in enzyme active sites .

Data Contradiction and Optimization

Q. Why do conflicting reports exist on the catalytic efficiency of this compound in click chemistry reactions?

- Methodological Answer : Discrepancies arise from copper(I) source purity and ligand choice. For azide-alkyne cycloadditions, rigorous exclusion of oxygen (via freeze-pump-thaw cycles) and use of TBTA ligands enhance Cu stability. Kinetic studies (stopped-flow UV-Vis) comparing reaction rates with control sulfonyl chlorides clarify the fluoride’s role in accelerating triazole formation .

Safety and Environmental Compliance

Q. What waste management protocols are required for large-scale reactions involving this compound?

- Methodological Answer : Hydrolyzed waste must be neutralized with excess Ca(OH) to precipitate fluoride ions. Solid residues are incinerated in EPA-compliant facilities, while liquid waste undergoes ion-exchange chromatography to remove sulfonic acids. Document compliance with TSCA and REACH regulations, including SDS updates for byproducts like HCl and SO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.